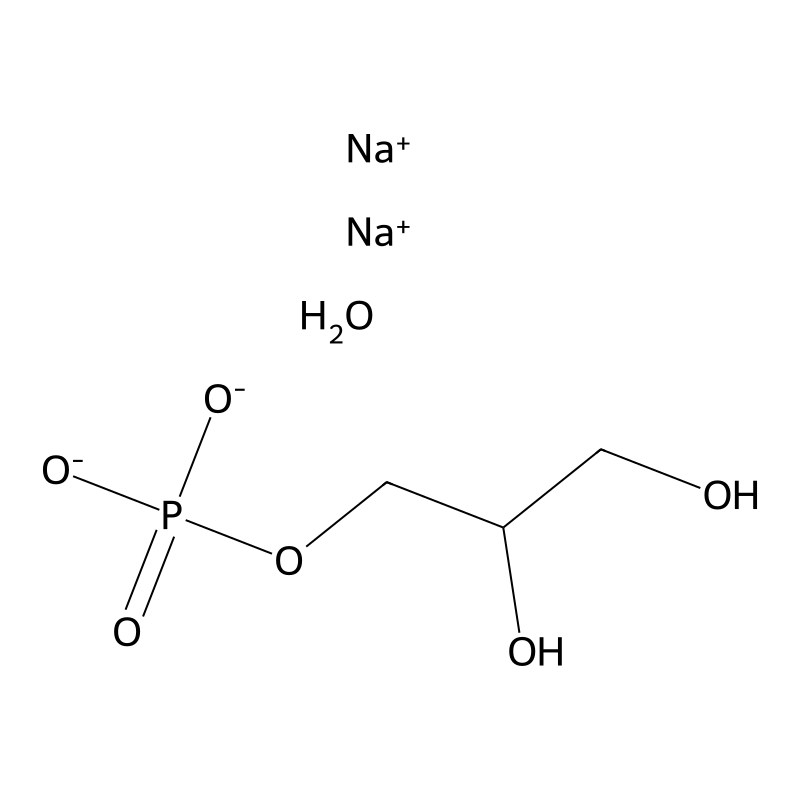Glycerol phosphate disodium salt hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Phosphorus Source in Cultivation of Pichia pastoris
Field: Biotechnology
Application: Glycerol phosphate disodium salt hydrate is evaluated as a phosphorus source in the cultivation of Pichia pastoris.
Preparation of Biodegradable Hydrogels
Field: Material Science
Application: This compound is used along with chitosan to prepare biodegradable hydrogels.
Method: The compound is mixed with chitosan, a natural biopolymer, to form hydrogels.
Chromatin Immunoprecipitation
Field: Molecular Biology
Phosphate Source in Micro-arc Oxidation Electrolyte Solutions
Application: Glycerol phosphate disodium salt hydrate is used in micro-arc oxidation electrolyte solutions.
Serine-Threonine Phosphatase Inhibitor
Field: Biochemistry
Application: Recognized as an endogenous metabolite and a serine-threonine phosphatase inhibitor.
Drug Delivery Research
Phosphate Source in Cell Growth and Recombinant Protein Production
Field: Cell Biology
Application: It serves as a phosphate source for cell growth and recombinant protein production.
Micro-arc Oxidation Electrolyte Solutions
Application: Glycerol phosphate disodium salt hydrate finds applications in micro-arc oxidation electrolyte solutions.
Serine-Threonine Phosphatase Inhibitor
Field: Biochemical Research
Method: It is used in biochemical research to inhibit the activity of serine-threonine phosphatases.
Glycerol phosphate disodium salt hydrate, also known as β-Glycerophosphate disodium salt pentahydrate, is a chemical compound with the formula C₃H₉Na₂O₇P·5H₂O. This compound appears as a white powder and is primarily used as a phosphate group donor in various biochemical applications. It plays a significant role in cellular processes, particularly in mineralization studies and as an inhibitor of protein phosphatases .
GPD's mechanism of action depends on the specific context. Here are two key examples:
Phosphate Group Donor
In some reactions, GPD acts as a substrate for enzymes that utilize its phosphate group. For instance, protein phosphatases cleave the phosphate bond between the glycerol backbone and the phosphate group, regulating protein activity [].
Protein Phosphatase Inhibitor
Due to its structural similarity to the natural phosphate group acceptor on proteins, GPD can competitively bind to the active site of protein phosphatases, inhibiting their activity []. This allows researchers to study the effects of protein phosphorylation in various cellular processes.
- Mild Irritant: May cause slight irritation to skin and eyes upon contact. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling.
- Dust Inhalation: Avoid inhaling dust particles.
- Proper Disposal: Follow recommended disposal procedures for biological materials.
Glycerol phosphate disodium salt hydrate undergoes hydrolysis in biological systems, converting into inorganic phosphate and glycerol. This reaction is essential for various metabolic pathways, including energy production and cellular signaling. The compound can also participate in esterification reactions, where it can form phospholipids and other phosphate esters crucial for cell membrane integrity .
The biological activity of glycerol phosphate disodium salt hydrate is multifaceted:
- Phosphate Donor: It serves as a phosphate donor in the mineralization of bone and cartilage, facilitating the deposition of calcium phosphate .
- Protein Phosphatase Inhibition: The compound inhibits protein phosphatases, enzymes that remove phosphate groups from proteins, thereby influencing signal transduction pathways and cellular responses .
- Calcification Acceleration: It has been shown to accelerate calcification in vascular smooth muscle cells, indicating its potential role in cardiovascular health .
Glycerol phosphate disodium salt hydrate can be synthesized through several methods:
- Direct Reaction: One common method involves reacting glycerol with phosphorus oxychloride to produce glycerol phosphate, which is then neutralized with sodium hydroxide to yield the disodium salt.
- Enzymatic Synthesis: Another approach utilizes specific enzymes such as glycerol kinase, which catalyzes the phosphorylation of glycerol using adenosine triphosphate as a phosphate donor.
- Chemical Phosphorylation: Glycerol can also be phosphorylated using phosphoric acid under acidic conditions to produce the desired compound .
The applications of glycerol phosphate disodium salt hydrate are extensive:
- Cell Culture: It is widely used in cell culture media to provide essential phosphates for cell growth and metabolism .
- Biochemical Research: The compound serves as a substrate in various biochemical assays, including chromatin immunoprecipitation methods .
- Clinical Use: Clinically, it is used to treat or prevent low phosphate levels in patients, highlighting its importance in medical applications .
Interaction studies involving glycerol phosphate disodium salt hydrate have revealed its role in various biochemical pathways:
- Cell Signaling: It interacts with signaling pathways by modulating the activity of protein kinases and phosphatases, thereby influencing cellular responses to external stimuli.
- Mineralization Processes: Studies indicate that it enhances mineralization processes in osteoblasts and chondrocytes, which are critical for bone health and development .
Glycerol phosphate disodium salt hydrate shares similarities with several other compounds but maintains unique properties that distinguish it:
| Compound Name | Formula | Unique Properties |
|---|---|---|
| Glycerophosphate | C₃H₉O₇P | Naturally occurring metabolite involved in energy metabolism. |
| Sodium Glycerophosphate | C₃H₉NaO₇P | Used primarily as a food additive; less focus on biological activity. |
| α-Glycerophosphate | C₃H₈O₇P | Plays a role in lipid metabolism; differs in stereochemistry. |
| β-Glycerophosphate | C₃H₉O₇P | Similar structure but distinct biological activities compared to its α counterpart. |
Glycerol phosphate disodium salt hydrate's unique ability to act as both a phosphate donor and an inhibitor of protein phosphatases sets it apart from these similar compounds, making it particularly valuable in both research and clinical settings.
Other CAS
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Antiplaque; Oral care








